tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.
Preparation Methods
The synthesis of tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various enantioselective methodologies, often starting from acyclic precursors that contain the necessary stereochemical information . Industrial production methods may involve the use of specific catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved can vary depending on the specific application .
Comparison with Similar Compounds
tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar in structure but contains an additional nitrogen atom.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Contains a hydroxyl group, which can influence its reactivity and applications. The uniqueness of this compound lies in its specific structural features and the presence of both oxygen and nitrogen atoms within the bicyclic framework.
Properties
IUPAC Name |
tert-butyl 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-8-4-5-9(12)7-14-6-8/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOFLGOGOBDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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